molecular formula C21H20N2O4S B11125207 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B11125207
M. Wt: 396.5 g/mol
InChI Key: KMLGSFPBIVNDRO-SFHVURJKSA-N
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Description

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a phenylpropanoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with thioamides to form the thiazole ring. This is followed by the acylation of the resulting thiazole with 3-phenylpropanoic acid derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with various biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The phenylpropanoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENYL)-1,3-THIAZOLE: Shares the thiazole and methoxyphenyl moieties but lacks the phenylpropanoic acid group.

    3-PHENYLPROPANOIC ACID: Contains the phenylpropanoic acid moiety but lacks the thiazole and methoxyphenyl groups.

Uniqueness

2-{2-[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the phenylpropanoic acid moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H20N2O4S/c1-27-17-9-7-15(8-10-17)20-22-16(13-28-20)12-19(24)23-18(21(25)26)11-14-5-3-2-4-6-14/h2-10,13,18H,11-12H2,1H3,(H,23,24)(H,25,26)/t18-/m0/s1

InChI Key

KMLGSFPBIVNDRO-SFHVURJKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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